molecular formula C19H21ClN2O5S B247878 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Numéro de catalogue B247878
Poids moléculaire: 424.9 g/mol
Clé InChI: FSSMIHBFLCRSIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone binds to the active site of BTK and inhibits its activity, leading to decreased phosphorylation of downstream targets, such as phospholipase Cγ2 (PLCγ2) and AKT. This results in decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects:
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases. This specificity may reduce the risk of off-target effects and toxicity. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system, which may be relevant for the treatment of B-cell malignancies that involve the brain. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may allow for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has several advantages for laboratory experiments, including its specificity for BTK and its ability to penetrate the blood-brain barrier. However, 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has some limitations, including its high cost and limited availability. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone may also have variable effects in different cell types and tumor models, which may require further optimization and validation.

Orientations Futures

There are several potential future directions for the development and use of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone. These include:
1. Clinical trials: 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further studies are needed to determine the safety and efficacy of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in these patient populations.
2. Combination therapy: 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal combination therapies for 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in different tumor types.
3. Biomarker development: 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone may have different effects in different patient populations, depending on the genetic and molecular characteristics of the tumor. Biomarker development may help to identify patients who are most likely to benefit from 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone therapy.
4. Drug resistance: BTK inhibitors, including 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, may induce drug resistance in some patients. Further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it.
In conclusion, 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for B-cell malignancies. Further studies are needed to determine the safety and efficacy of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in clinical trials, as well as to optimize its use in combination therapies and identify biomarkers for patient selection.

Méthodes De Synthèse

The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methoxyphenol to form the final product, 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone. The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods, including recrystallization and chromatography.

Applications De Recherche Scientifique

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone reduces tumor growth and prolongs survival in mouse models of CLL and NHL. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.

Propriétés

Nom du produit

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Formule moléculaire

C19H21ClN2O5S

Poids moléculaire

424.9 g/mol

Nom IUPAC

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-4-6-17(7-5-16)27-14-19(23)21-10-12-22(13-11-21)28(24,25)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3

Clé InChI

FSSMIHBFLCRSIM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.